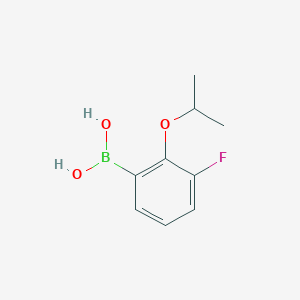
3-Fluoro-2-isopropoxyphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-isopropoxyphenylboronic acid is a chemical compound with the molecular formula C9H12BFO3 . It has a molecular weight of 198 and is a solid at room temperature . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12BFO3/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6,12-13H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids, including this compound, are commonly used in Suzuki-Miyaura coupling reactions . This reaction is used to create carbon-carbon bonds, which are fundamental in organic chemistry .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 338.7±52.0 °C at 760 mmHg . The compound has a molar refractivity of 49.0±0.4 cm3 , and its polar surface area is 50 Å2 .Aplicaciones Científicas De Investigación
3-FPBA has a wide range of applications in scientific research. It can be used in organic synthesis as a reagent for the synthesis of various compounds, such as esters and amides. It can also be used in the synthesis of pharmaceuticals and agrochemicals. Additionally, 3-FPBA has been used in the synthesis of polymers and in the study of biological systems.
Mecanismo De Acción
Target of Action
The primary target of 3-Fluoro-2-isopropoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected pathway is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
The compound’s success in sm coupling reactions is attributed to its stability, ease of preparation, and environmentally benign nature . These properties likely contribute to its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the SM coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of organic chemistry .
Action Environment
The action of this compound is influenced by the reaction conditions. The SM coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound is generally environmentally benign, making it suitable for use in various settings .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-FPBA is a versatile compound with a wide range of applications in scientific research. It is relatively inexpensive and can be easily synthesized in the lab. Additionally, it is stable and can be stored for long periods of time. However, it can be toxic in high concentrations, so it should be handled with care.
Direcciones Futuras
The potential future directions for 3-FPBA include further investigation into its biochemical and physiological effects, as well as its potential uses in drug development. Additionally, further research into its mechanism of action could lead to the development of novel synthetic methods and the development of new compounds. Additionally, 3-FPBA could be used in the development of biosensors and bioimaging agents. Finally, 3-FPBA could be used in the development of new materials, such as polymers and nanomaterials.
Métodos De Síntesis
3-FPBA can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-isopropoxyphenylboronic acid with 1-fluoro-2-iodopropane in the presence of a palladium catalyst. This reaction takes place at room temperature and yields 3-FPBA in high yields. Other methods of synthesis include the reaction of 3-fluoro-2-iodopropane with 2-isopropoxyphenylboronic acid in the presence of a palladium catalyst and the reaction of 3-fluoro-2-iodopropane with 2-isopropoxyphenylboronic acid in the presence of a palladium catalyst and a base.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
(3-fluoro-2-propan-2-yloxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6,12-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTECRDJNBIRZTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)OC(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


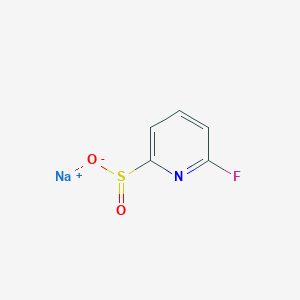

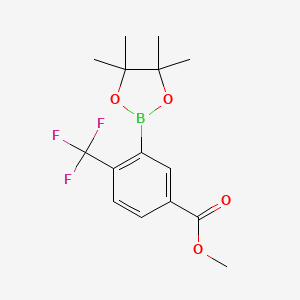

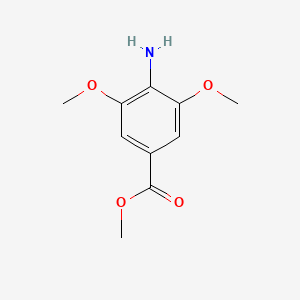
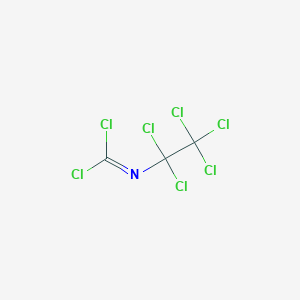

![3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95%](/img/structure/B6308699.png)
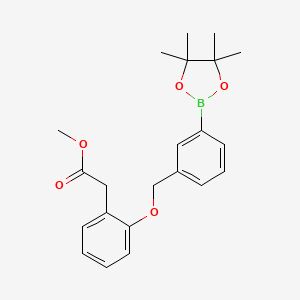


![6-Methoxy-pyrazolo[1,5-a]pyridine](/img/structure/B6308743.png)
